

NEO2734 in hematological malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NEO2734

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An In-Depth Technical Guide to **NEO2734** in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

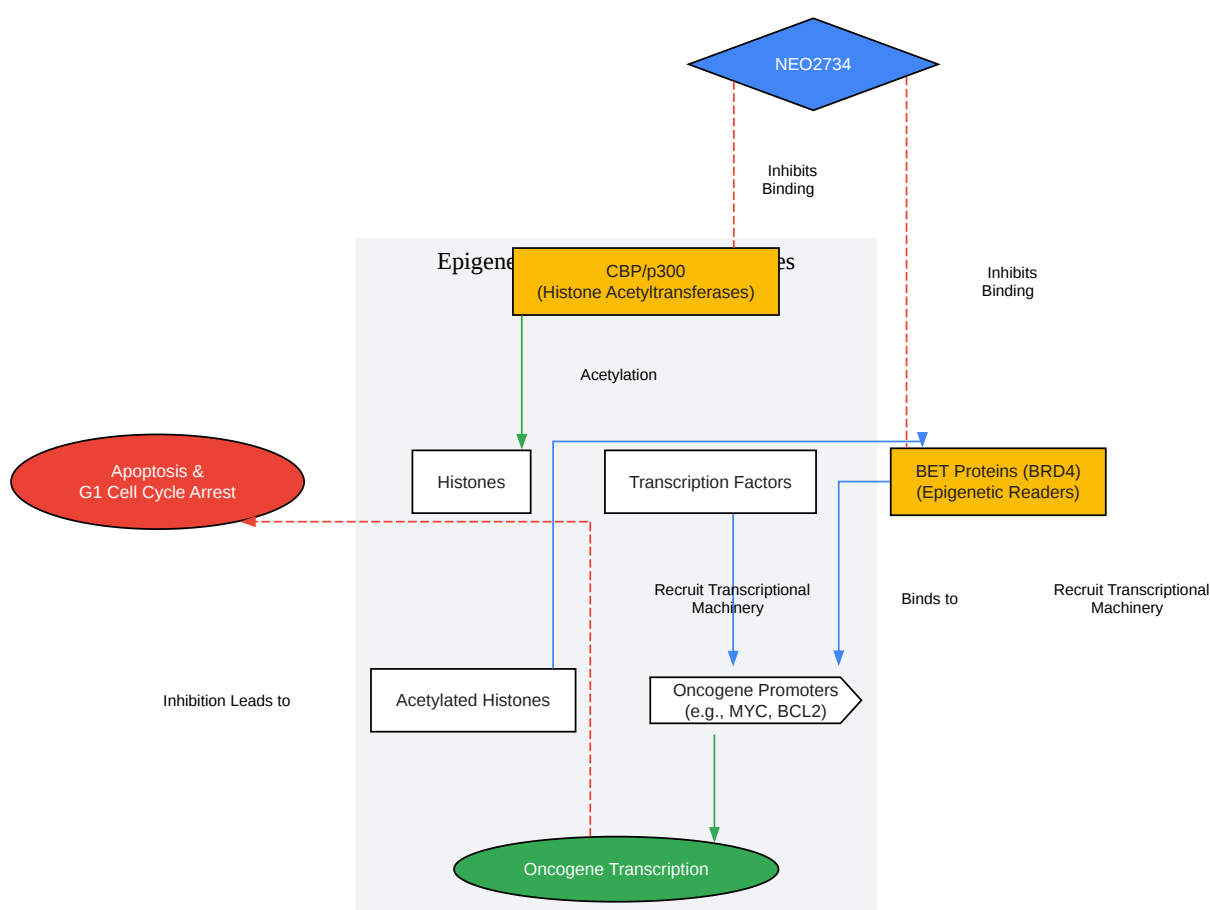
Introduction

NEO2734 (also known as EP31670) is a novel, first-in-class, orally active small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300.[1][2] Epigenetic dysregulation is a hallmark of many cancers, including hematological malignancies, where aberrant transcriptional programs drive oncogenesis and cell survival.[3][4] By simultaneously targeting two distinct but complementary classes of epigenetic regulators—BET proteins ("readers" of histone acetylation) and CBP/p300 ("writers" of histone acetylation)—**NEO2734** offers a potent therapeutic strategy to disrupt these oncogenic pathways.[5] Preclinical evidence has demonstrated significant antitumor activity for **NEO2734** in a range of hematological cancers, particularly lymphomas and leukemias, positioning it as a promising agent for clinical investigation.

Core Mechanism of Action

NEO2734 exerts its antitumor effects by binding with high affinity to the bromodomains of both BET proteins (BRD2, BRD3, BRD4) and the CBP/p300 coactivators. In normal cellular function, CBP/p300 acetylates histone proteins, creating binding sites for BET proteins. This interaction is crucial for the recruitment of the transcriptional machinery to specific gene promoters, leading to the expression of target genes. Many of these target genes, such as MYC and BCL2, are critical drivers of proliferation and survival in cancer cells.

By competitively inhibiting the bromodomains of both protein families, **NEO2734** effectively evicts them from chromatin, leading to a significant reduction in the transcription of key oncogenes. This dual inhibition results in a more profound and durable suppression of oncogenic signaling compared to single-agent inhibitors targeting either BET or CBP/p300 alone. The downstream consequences of this transcriptional reprogramming include the induction of G1-phase cell cycle arrest and apoptosis in malignant cells.



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Caption: Dual inhibition of CBP/p300 and BET proteins by **NEO2734** disrupts oncogene transcription.

Quantitative Preclinical Data

The potency of **NEO2734** has been quantified through various preclinical assays, highlighting its high-affinity binding to its targets and its robust antiproliferative effects across a range of hematological cancer cell lines.

Table 1: Binding Affinity of NEO2734

This table summarizes the dissociation constants (Kd) of **NEO2734** for the bromodomains of key BET and CBP/p300 proteins, indicating the high-affinity binding of the compound to its intended targets.

Target Protein	Dissociation Constant (Kd)	Reference
BRD4	6 nM	
CBP	19 nM	
EP300 (p300)	31 nM	
BRD2	Single-digit nM range	
BRD3	Single-digit nM range	

Table 2: In Vitro Antiproliferative Activity of NEO2734 in Hematological Malignancies

This table presents the median half-maximal inhibitory concentrations (IC50) of **NEO2734** in various hematological malignancy cell line panels, demonstrating its potent cytotoxic and antiproliferative effects.

Malignancy Type	Cell Lines	Median IC50	Reference
Leukemia	Panel of leukemia cell lines	280 nM	
Lymphoma	Panel of lymphoma cell lines	300 nM	
Diffuse Large B-Cell Lymphoma (DLBCL)	27 DLBCL cell lines	157 nM	

Preclinical Efficacy in Hematological Malignancies In Vitro Studies

NEO2734 has demonstrated potent single-agent activity in a broad panel of cancer cell lines, with hematological malignancies showing particular sensitivity. Studies have consistently shown that **NEO2734** is more effective than inhibitors targeting only BET or CBP/p300.

- Acute Myeloid Leukemia (AML): In AML cell lines, **NEO2734** treatment efficiently reduces cell viability by inducing apoptosis. This is accompanied by a significant downregulation of both mRNA and protein levels of the oncoproteins c-Myc and Bcl2. In some AML contexts where Bcl2 levels are not affected, **NEO2734** has been shown to reduce levels of the anti-apoptotic protein MCL1. Furthermore, treatment leads to a G1-phase cell cycle arrest.
- Lymphoma: In a panel of 27 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, **NEO2734** showed significant antitumor activity, with a median IC50 of 157 nM. Cell lines of the Activated B-Cell-like (ABC) subtype were found to be more sensitive than the Germinal Center B-cell-like (GCB) subtype. Similar to its effects in AML, **NEO2734** reduces MYC protein levels in DLBCL cells.
- Combination Therapy: In DLBCL cell lines resistant to **NEO2734**, higher expression of BCL2 was identified as a key resistance mechanism. The combination of **NEO2734** with the BCL2 inhibitor venetoclax was shown to be synergistic in these resistant cell lines, suggesting a powerful combination strategy.



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Caption: Synergistic effect of combining **NEO2734** and a BCL2 inhibitor in resistant cells.

In Vivo Studies

The antitumor activity of **NEO2734** has been confirmed in multiple in vivo models of hematological malignancies.

- **AML Xenograft Models:** In a standard AML xenograft mouse model using MV4;11 cells, daily oral dosing of **NEO2734** efficiently inhibited tumor growth. More significantly, in a patient-derived xenograft (PDX) mouse model, **NEO2734** treatment not only reduced leukemic

engraftment but also eliminated leukemic stem and progenitor cells. When combined with standard chemotherapy, **NEO2734** demonstrated an additive therapeutic effect.

- **Lymphoma Xenograft Models:** **NEO2734** has also shown in vivo antitumor activity in lymphoma models, consistent with the efficacy reported for single-agent BET inhibitors in similar models.

Clinical Development

Based on its promising preclinical profile, **NEO2734** (EP31670) has advanced into clinical trials. A Phase 1, first-in-human, open-label, dose-escalation study (NCT05488548) is currently underway. The study aims to assess the safety, tolerability, and determine the maximum tolerated dose of orally administered **NEO2734**. The trial is enrolling patients with advanced solid tumors and certain hematological malignancies, including Chronic Myelomonocytic Leukemia (CMML) and Myelofibrosis (MF).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **NEO2734**.

In Vitro Drug Preparation and Cell Treatment

For in vitro and ex vivo experiments, **NEO2734** is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is stored at -20°C. For cell treatments, this stock is diluted in cell culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.

Cell Viability and Apoptosis Assays

- **Cell Viability (MTT Assay):** AML cell lines are incubated with increasing concentrations of **NEO2734** for 96 hours. Cell viability is then measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where absorbance is quantified relative to untreated controls.
- **Apoptosis (Annexin-V/7-AAD Staining):** To quantify apoptosis, cells are treated with **NEO2734** and then stained with fluorescently labeled Annexin-V (which binds to phosphatidylserine on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a

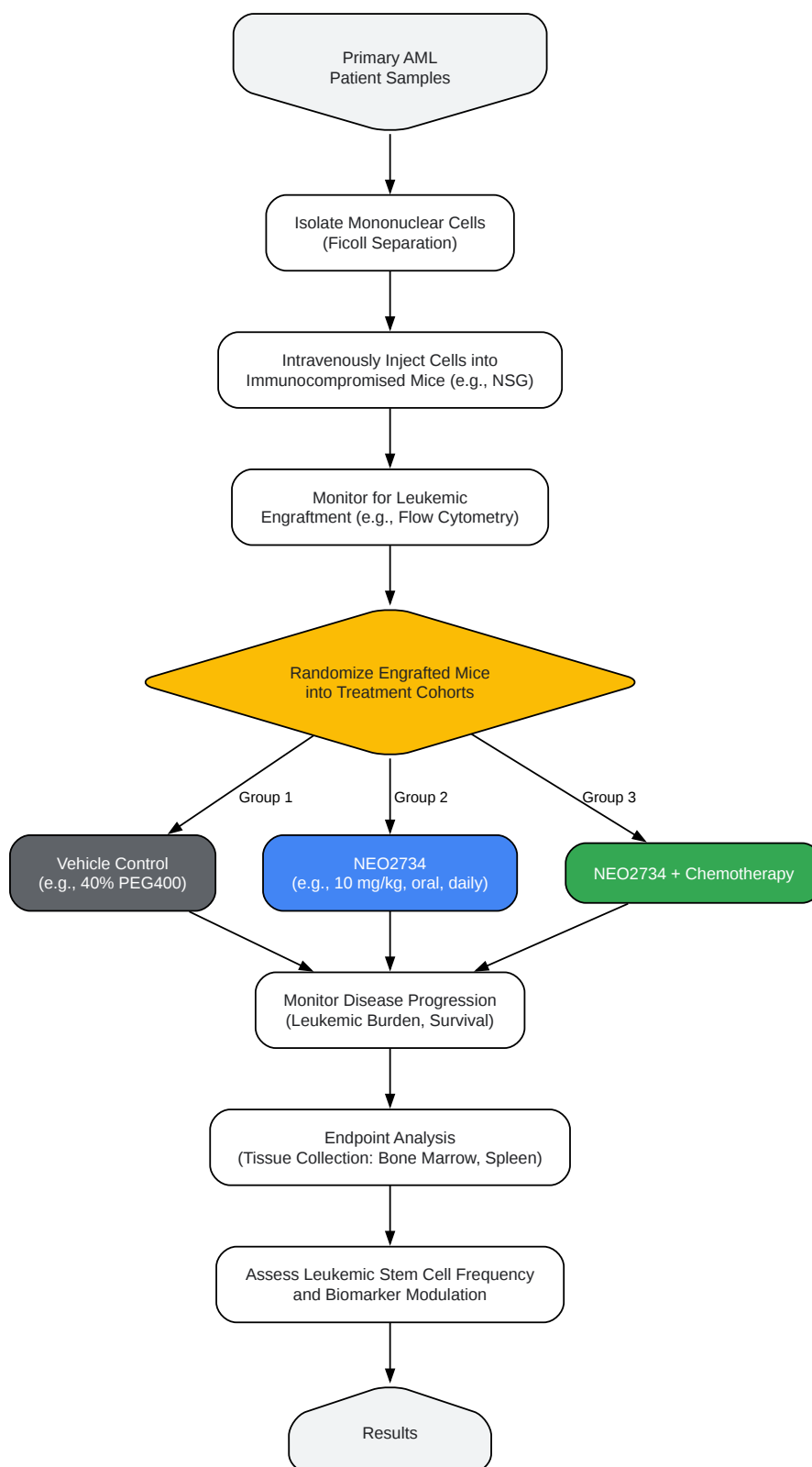
viability dye). The percentage of apoptotic cells (Annexin-V positive) is determined by flow cytometry.

Gene and Protein Expression Analysis

- **Quantitative Real-Time PCR (qRT-PCR):** Cells are treated with **NEO2734** for a specified time (e.g., 2-6 hours). Total RNA is extracted using TRIzol reagent, and reverse transcription is performed. qRT-PCR is then used with SYBR Green chemistry to measure the relative mRNA expression levels of target genes like c-Myc and Bcl2.
- **Immunoblotting (Western Blot):** Protein is extracted from treated cells using a lysis reagent (e.g., M-PER). Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., MYC, BCL2, MCL1) and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. Protein bands are then visualized.

In Vivo Xenograft Studies

The following workflow outlines a typical patient-derived xenograft (PDX) model for assessing the in vivo efficacy of **NEO2734** in AML.



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Caption: Experimental workflow for an AML patient-derived xenograft (PDX) mouse model.

- Drug Formulation: For oral administration in vivo, **NEO2734** is dissolved in a vehicle such as 40% polyethylene glycol (PEG400) in distilled water. The formulation is prepared fresh and sonicated to ensure complete dissolution.

Conclusion

NEO2734 is a potent dual inhibitor of BET and CBP/p300 with compelling preclinical activity in a variety of hematological malignancies. Its unique mechanism of simultaneously targeting epigenetic "readers" and "writers" leads to robust suppression of critical oncogenic pathways driven by MYC and BCL2 family proteins. In vivo studies have confirmed its ability to inhibit tumor growth and eradicate leukemic stem cells, providing a strong rationale for its ongoing clinical development. Future research will focus on elucidating biomarkers of response and resistance and exploring rational combination strategies, such as with BCL2 inhibitors, to further enhance its therapeutic potential for patients with hematological cancers.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NEO2734 in hematological malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2955155#neo2734-in-hematological-malignancies]

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